ethyl 4-(3-{(Z)-[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate
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Overview
Description
ETHYL 4-(3-{[(5Z)-1-(3-ETHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE: is a complex organic compound with a unique structure that includes multiple aromatic rings, a diazinane ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-{[(5Z)-1-(3-ETHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Diazinane Ring Formation: The diazinane ring can be formed through the reaction of a suitable diamine with a diketone.
Coupling Reactions: The various aromatic rings and the ethoxyphenyl group are introduced through coupling reactions, such as Suzuki or Heck coupling.
Final Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-{[(5Z)-1-(3-ETHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur or nitrogen atoms in the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
ETHYL 4-(3-{[(5Z)-1-(3-ETHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which ETHYL 4-(3-{[(5Z)-1-(3-ETHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
ETHYL 4-(3-{[(5Z)-1-(3-ETHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-(3-{[(5Z)-1-(3-ETHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE: This compound has a similar structure but with different substituents on the pyrrole ring.
ETHYL 4-(3-{[(5Z)-1-(4-ETHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE: This compound has a different substitution pattern on the ethoxyphenyl group.
The uniqueness of ETHYL 4-(3-{[(5Z)-1-(3-ETHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C38H31N3O5S |
---|---|
Molecular Weight |
641.7 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-[1-(3-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-diphenylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C38H31N3O5S/c1-3-45-31-17-11-16-30(24-31)41-36(43)32(35(42)39-38(41)47)22-28-23-33(25-12-7-5-8-13-25)40(34(28)26-14-9-6-10-15-26)29-20-18-27(19-21-29)37(44)46-4-2/h5-24H,3-4H2,1-2H3,(H,39,42,47)/b32-22- |
InChI Key |
QQOLCOFIXZEJFE-JDCMOKTRSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OCC)C6=CC=CC=C6)/C(=O)NC2=S |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OCC)C6=CC=CC=C6)C(=O)NC2=S |
Origin of Product |
United States |
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